molecular formula C10H13NO3 B1273401 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid CAS No. 37409-33-9

2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid

Cat. No. B1273401
CAS RN: 37409-33-9
M. Wt: 195.21 g/mol
InChI Key: VDZLDONAHITOKZ-UHFFFAOYSA-N
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Description

“2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid” is a chemical compound with the molecular formula C10H13NO3 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the total synthesis of a novel cyclodepsipeptide homophymine A was achieved by Evans’ asymmetric alkylation and the anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid” can be represented by the InChI code: 1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3, (H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid” include a molecular weight of 195.22 . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. It has been shown to exhibit a broad spectrum of antibacterial activities, which could be valuable in developing new antibiotics to address the growing issue of antibiotic resistance .

Antifungal Properties

Similar to its antibacterial capabilities, this compound also possesses antifungal properties. This makes it a candidate for the development of antifungal agents, which are crucial in treating diseases caused by fungal pathogens .

Antioxidant Potential

The antioxidant property of this compound is significant due to its ability to scavenge free radicals. This characteristic can be harnessed in pharmaceuticals to help protect cells from oxidative stress, which is implicated in various chronic diseases .

Anticancer Research

Research has indicated that this compound may have anticancer properties. Its ability to inhibit the growth of cancer cells can be pivotal in the development of new chemotherapeutic agents .

Enzyme Inhibition

The compound has been used in molecular docking studies to explore its fit within the active site of enzymes, such as the MurB protein of Staphylococcus aureus. This suggests potential applications in designing enzyme inhibitors that can disrupt bacterial cell wall synthesis .

Chemical Synthesis and Organic Reactions

In organic chemistry, this compound serves as a building block in various synthetic pathways. It can undergo reactions such as Thia-Michael addition, which is useful in creating a diverse range of chemical entities for further pharmacological evaluation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, H335. Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of “2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid” could involve its use in the synthesis of novel compounds for pharmaceutical applications . Its potential as a PHD inhibitor suggests it could be used in the treatment of renal anemia .

properties

IUPAC Name

2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-5-3-7(8(11)10(13)14)4-6(2)9(5)12/h3-4,8,12H,11H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZLDONAHITOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392722
Record name Amino(4-hydroxy-3,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid

CAS RN

37409-33-9
Record name Amino(4-hydroxy-3,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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